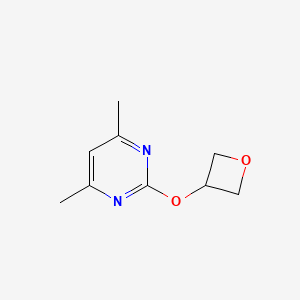

4,6-Dimethyl-2-(oxetan-3-yloxy)pyrimidine

Description

4,6-Dimethyl-2-(oxetan-3-yloxy)pyrimidine is a pyrimidine derivative featuring a 4,6-dimethyl backbone and an oxetan-3-yloxy substituent at the 2-position. The oxetane ring, a four-membered oxygen-containing heterocycle, confers unique steric and electronic properties, enhancing metabolic stability and solubility compared to bulkier or more lipophilic substituents .

Properties

IUPAC Name |

4,6-dimethyl-2-(oxetan-3-yloxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-3-7(2)11-9(10-6)13-8-4-12-5-8/h3,8H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYNZZFIJKKGKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2COC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-(oxetan-3-yloxy)pyrimidine typically involves the reaction of 4,6-dimethyl-2-hydroxypyrimidine with oxetane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, followed by the addition of an oxetane derivative to form the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2-(oxetan-3-yloxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the pyrimidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or neutral conditions.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, 4,6-Dimethyl-2-(oxetan-3-yloxy)pyrimidine serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its pyrimidine core is a common motif in many biologically active molecules, and the oxetane ring can enhance the compound’s stability and bioavailability .

Industry: In the materials science industry, this compound can be used in the development of new polymers and advanced materials. Its unique structural properties contribute to the mechanical strength and thermal stability of these materials .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(oxetan-3-yloxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the oxetane ring can enhance the compound’s binding affinity and selectivity .

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

Receptors: It can act as an agonist or antagonist at various receptor sites, modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent-Driven Structural and Functional Differences

The biological and physicochemical properties of pyrimidine derivatives are heavily influenced by substituents at the 2-position. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of 4,6-Dimethyl-2-Substituted Pyrimidines

Physicochemical Properties

- Solubility : The oxetane group’s polarity enhances aqueous solubility compared to methylthio or aryl substituents. Glycosylthio derivatives (e.g., 15b) exhibit even higher solubility due to hydrophilic sugar groups .

- Lipophilicity (logP): Oxetan-3-yloxy: Estimated logP ~1.5 (moderate). Methylthio: logP ~2.0 (higher lipophilicity) . 2-Nitrophenoxy: logP ~2.2 (electron-withdrawing nitro group increases polarity but reduces solubility) .

Biological Activity

4,6-Dimethyl-2-(oxetan-3-yloxy)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique oxetane moiety, which may influence its interactions with biological targets. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential in various medical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₁N₃O₂

- Molecular Weight : 181.20 g/mol

The presence of the oxetane ring and the dimethyl groups on the pyrimidine core may contribute to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains and has shown potential effectiveness in inhibiting their growth.

- Anti-inflammatory Properties : Similar compounds within the pyrimidine family have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. The structure–activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance anti-inflammatory efficacy .

Antimicrobial Activity

A study conducted on a series of pyrimidine derivatives, including this compound, highlighted its antimicrobial properties. The compound was subjected to minimum inhibitory concentration (MIC) tests against standard bacterial strains:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| Control (e.g., Penicillin) | 1 | Staphylococcus aureus |

The results indicated that while the compound showed some level of activity against Staphylococcus aureus, it was less potent than standard antibiotics .

Anti-inflammatory Effects

In a separate investigation focusing on the anti-inflammatory effects of pyrimidine derivatives, this compound was tested for its ability to inhibit COX enzymes. The findings were as follows:

| Compound | IC₅₀ (µmol) | COX Enzyme |

|---|---|---|

| This compound | 0.05 ± 0.01 | COX-2 |

| Celecoxib (Control) | 0.04 ± 0.01 | COX-2 |

These results suggest that the compound has comparable inhibitory effects on COX-2 as seen with established anti-inflammatory drugs like celecoxib .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms. The oxetane group may enhance binding affinity and specificity towards these biological targets.

Q & A

Q. What are the key synthetic routes for preparing 4,6-dimethyl-2-(oxetan-3-yloxy)pyrimidine?

A common precursor for pyrimidine derivatives is 4,6-dihydroxy-2-methylpyrimidine (CAS 40497-30-1), which undergoes halogenation (e.g., with POCl₃ or PCl₅) to introduce reactive chloro groups. Subsequent substitution with oxetan-3-ol under basic conditions (e.g., NaH in THF) yields the target compound . Key steps include:

- Halogenation : Reacting 4,6-dihydroxy-2-methylpyrimidine with phosphorus oxychloride at reflux (110°C) to form 4,6-dichloro-2-methylpyrimidine.

- Etherification : Substituting the chloro group at the 2-position with oxetan-3-ol using a base (e.g., NaOH in DCM) at 0–25°C .

Note: Purity (>99%) is critical for downstream applications; monitor reactions via TLC or HPLC .

Q. How does solubility impact experimental design with this compound?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and sodium hydroxide solutions. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer to avoid precipitation . Solubility Data:

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | >50 | 25°C, stirred |

| 0.1 M NaOH | ~20 | 25°C, sonicated |

Q. What safety precautions are required when handling this compound?

- Hazards : Causes skin/eye irritation (GHS H315, H319) and respiratory discomfort (H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Storage : Store at ambient temperature in a dry, sealed container. Incompatible with strong oxidizers (e.g., HNO₃) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for structural validation?

Discrepancies in NMR signals may arise from tautomerism in pyrimidine derivatives. For example, the oxetan-3-yloxy group can adopt different conformations, altering δH values. To resolve:

Q. What strategies optimize reaction yields in oxetan-3-yloxy substitutions?

Yield improvements require:

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Temperature control : Maintain 0–5°C during oxetan-3-ol addition to minimize side reactions (e.g., hydrolysis).

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product .

Q. How can computational methods predict the compound’s reactivity in medicinal chemistry applications?

- Docking studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. The oxetane ring’s electron-rich oxygen may form hydrogen bonds with active-site residues .

- ADMET prediction : Use SwissADME to assess pharmacokinetics (e.g., logP = 1.8 predicts moderate lipophilicity) .

Data Contradiction Analysis

Q. Why do reported melting points vary across literature sources?

Variations (e.g., >360°C vs. 302°C) may stem from:

Q. How to address discrepancies in biological activity data across assays?

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) alter IC₅₀ values. Standardize protocols using CLIA-certified kits .

- Solvent effects : DMSO concentrations >0.1% may inhibit enzyme activity. Include vehicle controls in dose-response experiments .

Methodological Recommendations

Q. What analytical techniques validate synthetic intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.